molecular formula C9H6ClNO2 B130161 5-Chloroindole-2-carboxylic acid CAS No. 10517-21-2

5-Chloroindole-2-carboxylic acid

Cat. No.: B130161
CAS No.: 10517-21-2
M. Wt: 195.60 g/mol
InChI Key: FUQOTYRCMBZFOL-UHFFFAOYSA-N
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Description

5-Chloroindole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-Chloroindole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the chlorine atom enhances its utility in synthetic chemistry and biological studies .

Properties

IUPAC Name

5-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOTYRCMBZFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146993
Record name 5-Chloroindole-2-carboxylate
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10517-21-2
Record name 5-Chloro-1H-indole-2-carboxylic acid
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Record name 5-Chloroindole-2-carboxylate
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Record name 10517-21-2
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Record name 5-Chloroindole-2-carboxylate
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Record name 5-chloroindole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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